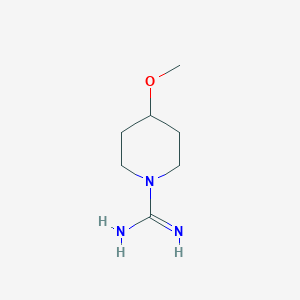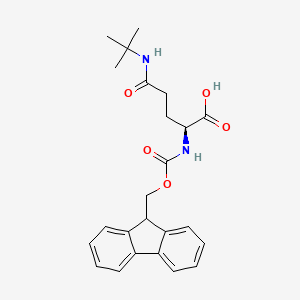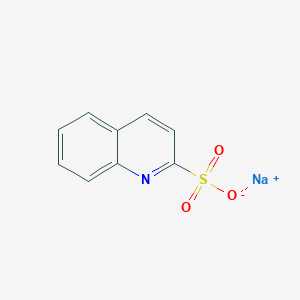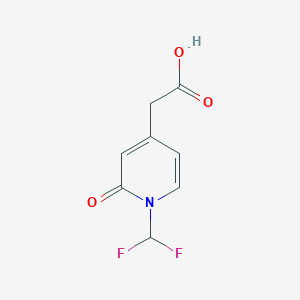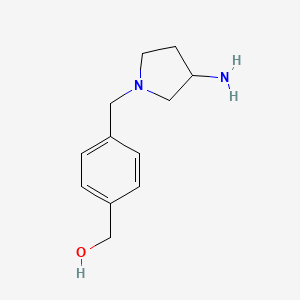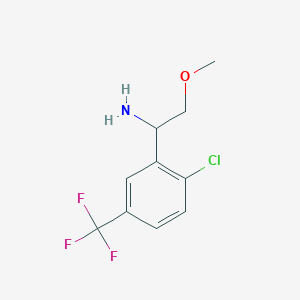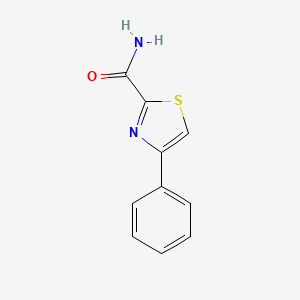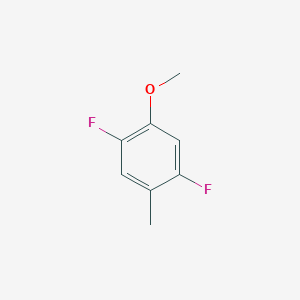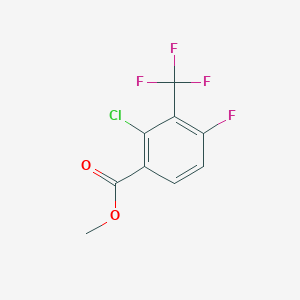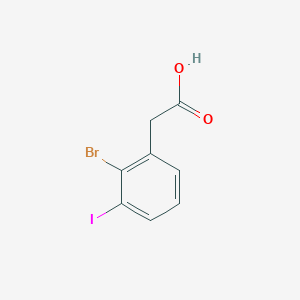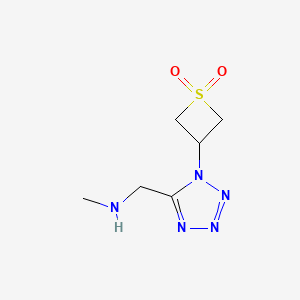
3-(5-((Methylamino)methyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-((Methylamino)methyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide is a synthetic compound that belongs to the class of thietane derivatives This compound is known for its unique structure, which includes a thietane ring and a tetrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((Methylamino)methyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide involves several steps. One common method includes the reaction of 3-mercaptoalkyl halides or sulfonates with sodium sulfide to form the thietane ring . The tetrazole moiety can be introduced through a cycloaddition reaction involving azides and nitriles . The final step involves the methylation of the amino group using methyl iodide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
3-(5-((Methylamino)methyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides and sulfones.
Reduction: The tetrazole moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the methylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thietane derivatives.
科学的研究の応用
3-(5-((Methylamino)methyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antidepressant properties and potential use in treating psychiatric disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-(5-((Methylamino)methyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. In the context of its antidepressant properties, the compound is believed to exert its effects by modulating serotonin and norepinephrine levels in the brain . It may also interact with serotonin 5HT2A/2C receptors and α2-adrenergic receptors .
類似化合物との比較
Similar Compounds
3-(Methylamino)thietane 1,1-dioxide: Shares the thietane ring but lacks the tetrazole moiety.
3-Substituted Thietane-1,1-Dioxides: Various derivatives with different substituents on the thietane ring.
Thiazoles: Compounds with a similar sulfur-containing ring structure but different heteroatoms.
Uniqueness
3-(5-((Methylamino)methyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide is unique due to its combination of a thietane ring and a tetrazole moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
特性
分子式 |
C6H11N5O2S |
|---|---|
分子量 |
217.25 g/mol |
IUPAC名 |
1-[1-(1,1-dioxothietan-3-yl)tetrazol-5-yl]-N-methylmethanamine |
InChI |
InChI=1S/C6H11N5O2S/c1-7-2-6-8-9-10-11(6)5-3-14(12,13)4-5/h5,7H,2-4H2,1H3 |
InChIキー |
OPQUIYWYJXBMJZ-UHFFFAOYSA-N |
正規SMILES |
CNCC1=NN=NN1C2CS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


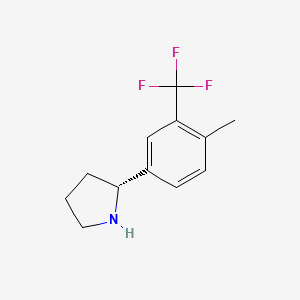
![3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B12953670.png)
